molecular formula C24H22O9S2 B11482172 Dimethyl 5,5'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Dimethyl 5,5'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Cat. No.: B11482172
M. Wt: 518.6 g/mol
InChI Key: FMEBSGZBEFTSPP-UHFFFAOYSA-N
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Description

Dimethyl 5,5’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is a complex organic compound that features a unique structure combining a benzodioxin ring, a thiophene ring, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5,5’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) typically involves multiple steps. One common approach starts with the preparation of the benzodioxin moiety, which can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst. The thiophene rings are then introduced through a series of reactions involving thiophene-2-carboxylic acid derivatives. The final step involves esterification to introduce the dimethyl ester groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,5’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dimethylformamide or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Dimethyl 5,5’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) has several scientific research applications:

Mechanism of Action

The mechanism by which Dimethyl 5,5’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5,5’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)
  • 1,4-Benzodioxin, 2,3-dihydro-
  • 6-Acetyl-1,4-benzodioxane
  • 1′,3′-Dihydro-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-(2H)-indole]

Uniqueness

What sets Dimethyl 5,5’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) apart from similar compounds is its combination of a benzodioxin ring with thiophene rings and ester functionalities. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications .

Properties

Molecular Formula

C24H22O9S2

Molecular Weight

518.6 g/mol

IUPAC Name

methyl 5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)-2-oxoethyl]-4-hydroxy-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H22O9S2/c1-10-15(23(28)30-3)19(26)21(34-10)17(22-20(27)16(11(2)35-22)24(29)31-4)18(25)12-5-6-13-14(9-12)33-8-7-32-13/h5-6,9,17,26-27H,7-8H2,1-4H3

InChI Key

FMEBSGZBEFTSPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)C(C2=C(C(=C(S2)C)C(=O)OC)O)C(=O)C3=CC4=C(C=C3)OCCO4)O)C(=O)OC

Origin of Product

United States

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